Bio-11-ctp

Description

Evolution of Modified Nucleotides as Biochemical Probes

The use of modified nucleotides as biochemical probes has evolved significantly over time. Initially, radioactive isotopes were the primary method for labeling nucleic acids, allowing for their detection in various assays. bitesizebio.com While effective, radioactive labeling presents safety and disposal challenges. bitesizebio.com

The development of non-radioactive labeling methods offered a safer and more versatile alternative. bitesizebio.comseracare.com These methods often involve the incorporation of nucleotides tagged with haptens like biotin (B1667282) or digoxigenin, or directly with fluorescent dyes. bitesizebio.comseracare.com This evolution has led to a wider range of applications and increased sensitivity in nucleic acid detection. bitesizebio.com The incorporation of functional groups linked to nucleotides can also expand the catalytic repertoire of nucleic acids. nih.gov

Significance of Biotinylation in Nucleic Acid Labeling and Detection Methodologies

Biotinylation, the process of attaching biotin to a molecule, holds particular significance in nucleic acid research due to the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). smolecule.combiotium.comidtdna.com This high-affinity binding (with a dissociation constant (Kd) of approximately 10⁻¹⁵ M) allows for efficient capture, detection, and purification of biotinylated nucleic acids. smolecule.comidtdna.com

Biotinylation can be achieved through various methods, including enzymatic incorporation during nucleic acid synthesis or chemical modification. The small size of the biotin molecule is generally considered unlikely to interfere significantly with the natural function or hybridization characteristics of the labeled nucleic acid.

Overview of Bio-11-CTP's Role as a Versatile Molecular Tool

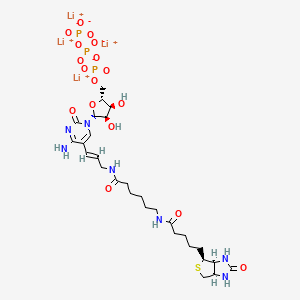

This compound serves as a versatile molecular tool primarily in the synthesis of biotin-labeled RNA probes through in vitro transcription. smolecule.comrevvity.comapexbt.comfishersci.comsigmaaldrich.commybiosource.com It acts as a substitute for natural cytidine-5'-triphosphate (B129977) (CTP) in reactions catalyzed by specific RNA polymerases, such as T3, T7, and SP6. smolecule.comapexbt.comfishersci.comsigmaaldrich.commybiosource.com The eleven-atom linker connecting the biotin moiety to the CTP is a key feature, providing a balance between flexibility and stability, which can be advantageous for efficient binding to streptavidin without steric hindrance. smolecule.comlumiprobe.com

The resulting biotin-labeled RNA transcripts can then be utilized in a variety of molecular biology applications, including in situ hybridization, gene expression studies, microarray analysis, and nucleic acid hybridization. smolecule.comrevvity.comapexbt.comfishersci.com Detection of the labeled RNA is typically accomplished using streptavidin conjugates, which can be coupled to enzymes (like alkaline phosphatase or horseradish peroxidase) or fluorophores for visualization. smolecule.comrevvity.comsigmaaldrich.com This allows for the tracking, localization, and quantification of specific RNA sequences within biological samples. smolecule.com

Structure

2D Structure

Properties

Molecular Formula |

C28H42Li4N7O17P3S |

|---|---|

Molecular Weight |

901.5 g/mol |

IUPAC Name |

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C28H46N7O17P3S.4Li/c29-25-16(13-35(28(41)34-25)26-24(39)23(38)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44)7-6-12-31-20(36)9-2-1-5-11-30-21(37)10-4-3-8-19-22-17(15-56-19)32-27(40)33-22;;;;/h6-7,13,17-19,22-24,26,38-39H,1-5,8-12,14-15H2,(H,30,37)(H,31,36)(H,45,46)(H,47,48)(H2,29,34,41)(H2,32,33,40)(H2,42,43,44);;;;/q;4*+1/p-4/b7-6+;;;;/t17-,18+,19-,22-,23+,24+,26+;;;;/m0..../s1 |

InChI Key |

BGCNWIMWWJYKPN-ZACRTJDRSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)N=C3N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Origin of Product |

United States |

Enzymatic Incorporation and Mechanistic Research of Bio 11 Ctp

Substrate Specificity and Affinity of RNA Polymerases for Bio-11-CTP

T3, T7, and SP6 RNA polymerases are known to utilize this compound as a substrate for in vitro transcription. smolecule.comrevvity.com These single-subunit phage RNA polymerases share a high degree of structural similarity. biorxiv.orgnih.gov

Analysis of T3 RNA Polymerase Kinetic Parameters with this compound

Research on T3 RNA polymerase indicates it is a DNA-dependent RNA polymerase highly specific for T3 phage promoters. promega.comneb.com While detailed kinetic parameters specifically for this compound with T3 RNA polymerase are not extensively reported in the immediate search results, studies using a high-throughput kinetic platform have shown that misincorporation time courses for T3 RNA polymerase appear similar to those of T7 RNA polymerase, suggesting conserved kinetic mechanisms. biorxiv.orgnih.gov T3 RNA polymerase has shown a single nucleotide addition observed rate constant of approximately 170 s⁻¹. biorxiv.orgnih.gov T3 RNA polymerase can extend from a mismatch more readily compared to T7 and SP6 RNA polymerases, potentially due to holding the mismatch hybrid more tightly. nih.gov

Characterization of T7 RNA Polymerase Utilization of this compound

T7 RNA polymerase is a widely used enzyme that rapidly and selectively transcribes from its own promoter. plos.orgthermofisher.com It can incorporate various modified nucleotides, including biotinylated ones like this compound. smolecule.comrevvity.comsigmaaldrich.com Kinetic studies of T7 RNA polymerase have shown that correct nucleotide addition is significantly faster than misincorporation, with observed rate constants around 200 s⁻¹ (12,000 min⁻¹). plos.org While direct kinetic parameters (Km, Vmax, kcat) for this compound with T7 RNA polymerase were not explicitly found, the enzyme is known to efficiently incorporate modified nucleotides with linkers. smolecule.comrevvity.com The efficiency and quality of RNA production are influenced by the concentration of ribonucleotide triphosphates (NTPs). thermofisher.com

Investigation of SP6 RNA Polymerase Efficiency with this compound

SP6 RNA polymerase is another highly specific DNA-dependent RNA polymerase used for in vitro transcription. thermofisher.compromega.com.br Similar to T3 and T7, it can incorporate biotinylated nucleotides like this compound into RNA. smolecule.comrevvity.com Studies comparing SP6 RNA polymerase to T7 and T3 have noted structural similarities but functional differences related to promoter interactions. biorxiv.orgnih.govthermofisher.com Research on misincorporation kinetics suggests that SP6 RNA polymerase's time courses are similar to T7 RNA polymerase, indicating potentially conserved mechanisms for misincorporation. biorxiv.orgnih.gov SP6 RNA polymerase was observed to be the slowest among T3 and T7 in extending from a mismatch. biorxiv.org

Biochemical Pathways of this compound Integration into RNA Transcripts

The integration of this compound into RNA transcripts follows the general biochemical pathway of transcription, where RNA polymerase catalyzes the formation of phosphodiester bonds between incoming nucleotides and the growing RNA chain, using a DNA template. smolecule.com this compound is incorporated at positions where CTP would normally be added, based on the template DNA sequence. smolecule.com

Molecular Dynamics of Enzymatic Elongation Incorporating this compound

Molecular dynamics simulations have been applied to study nucleotide incorporation by RNA polymerases, including the binding and positioning of incoming nucleotides like CTP at the active site. nih.govmdpi.comacs.org These simulations can reveal atomic-level details of the catalytic process, including the interaction of the nucleotide's phosphate (B84403) groups with metal ions in the active site and conformational changes within the polymerase. nih.govacs.orgresearchgate.net While specific molecular dynamics studies focusing solely on this compound incorporation were not found, general principles from studies on CTP and other modified nucleotides can be applied. The process involves the incoming this compound entering the active site, proper positioning relative to the 3' end of the nascent RNA chain and the template DNA, and the formation of a phosphodiester bond catalyzed by the polymerase, with the release of pyrophosphate. smolecule.complos.orgnih.gov The presence of the biotin (B1667282) moiety and linker would likely influence the molecular dynamics, potentially affecting the entry, positioning, and movement of the nucleotide within the active site and exit channel of the polymerase.

Influence of the Eleven-Atom Linker on RNA Polymerase Processivity

The eleven-atom linker connecting the biotin moiety to the CTP base is a key structural feature of this compound. smolecule.comlumiprobe.com This linker is designed to provide a balance between flexibility and stability, aiming to improve the accessibility of the biotin label for detection methods using streptavidin or avidin (B1170675) without causing significant steric hindrance to the polymerase activity. smolecule.comlumiprobe.com While direct studies quantifying the precise impact of the eleven-atom linker on the processivity of T3, T7, or SP6 RNA polymerases were not explicitly found, the successful enzymatic incorporation of this compound implies that the linker does not completely abolish polymerase activity or processivity. smolecule.comrevvity.com However, it is plausible that the presence of the bulkier biotin group and the linker could introduce some level of interference, potentially affecting the enzyme's speed or ability to transcribe long templates compared to the incorporation of natural CTP. The eleven-atom length is likely chosen to minimize such interference while ensuring the biotin is exposed for downstream applications. smolecule.comlumiprobe.com The linker's flexibility would allow the biotin tag to extend away from the active site and the nascent RNA chain, reducing potential clashes with the polymerase or the DNA template during elongation.

Theoretical Models of Enzyme-Substrate Interactions with this compound

Research into the enzymatic incorporation of this compound highlights its utility as a substrate for various RNA polymerases biotium.comsmolecule.comrevvity.combiotium.comsigmaaldrich.com. While the general mechanisms of nucleotide incorporation by RNA polymerases are well-established, detailed theoretical models specifically describing the enzyme-substrate interactions involving the modified nucleotide this compound are not extensively documented in the readily available literature.

Theoretical models of enzyme-substrate interactions, such as those applied to enzymes involved in nucleotide metabolism like CTP synthase or aspartate carbamoyltransferase, often explore conformational changes, binding affinities, and catalytic mechanisms at an atomic level hilarispublisher.comportlandpress.com. These models can involve techniques like molecular dynamics simulations or quantum mechanics calculations to elucidate the precise interactions between the enzyme active site and the substrate.

However, for a modified nucleotide like this compound, which is primarily used as a tool for labeling rather than participating in core metabolic pathways, specific theoretical modeling studies focusing on its unique interactions with incorporating enzymes (e.g., T3, T7, or SP6 RNA polymerases) appear limited in the surveyed research. Existing literature primarily focuses on the successful empirical application of this compound for generating labeled RNA and the benefits conferred by the biotin tag and linker arm lumiprobe.comsmolecule.comrevvity.comsigmaaldrich.com.

Bio 11 Ctp Derived Bioconjugates and Detection System Optimization

Advanced Studies on Biotin-Streptavidin/Avidin (B1170675) Binding Kinetics

The exceptional affinity between biotin (B1667282) and the proteins streptavidin and avidin is fundamental to a vast array of biotechnological applications. plos.org Bio-11-CTP, a cytidine (B196190) triphosphate analog modified with a biotin molecule via a spacer arm, is designed to leverage this robust interaction for the labeling and detection of nucleic acids. revvity.compubcompare.ai Understanding the binding kinetics and thermodynamics of this system is crucial for optimizing assay sensitivity and specificity.

The interaction between biotin and streptavidin is characterized by an extremely high affinity, with a dissociation constant (K D) in the femtomolar range (K D ~ 10⁻¹⁵ M), making it one of the strongest known non-covalent biological interactions. plos.org Thermodynamic analyses reveal that the binding process is spontaneous, indicated by a negative Gibbs free energy (ΔG) across a range of temperatures. aimspress.com

Studies using isothermal titration calorimetry (ITC) on the general streptavidin-biotin complex show that the binding mechanism is temperature-dependent. aimspress.com The reaction is exothermic, with a binding enthalpy (ΔH) for the biotin-streptavidin interaction measured at approximately -23 kcal/mole. nih.gov At higher temperatures (30°C to 40°C), the interaction is primarily enthalpically-driven, while at lower temperatures (15°C to 25°C), it becomes entropically-favorable, suggesting a dominant role for nonpolar interactions. aimspress.comaimspress.com A significant negative heat capacity change (ΔC p) of approximately -459.9 cal/mol·K has been observed, which is indicative of polar solvation changes upon binding. aimspress.comaimspress.com

While these studies focus on the core biotin-streptavidin interaction, the thermodynamic principles are directly relevant to this compound. The large and flexible 11-atom linker is designed to ensure that the biotin moiety can bind deep within the streptavidin pocket without significant energetic penalty from the attached CTP molecule, thus preserving the favorable thermodynamic profile of the interaction.

| Parameter | Value | Significance |

|---|---|---|

| Dissociation Constant (KD) | ~10-15 M | Indicates exceptionally high binding affinity. |

| Gibbs Free Energy (ΔG) | Negative | Shows the binding process is spontaneous. |

| Enthalpy Change (ΔH) | ~ -23 kcal/mol | Indicates the reaction is exothermic. nih.gov |

| Stoichiometry (n) | ~0.98 | Represents an almost 1:1 binding ratio of biotin per streptavidin monomer. |

| Heat Capacity Change (ΔCp) | ~ -459.9 cal/mol·K | Highlights the involvement of polar solvation in the interaction. |

This compound contains an 11-atom linker arm that separates the biotin molecule from the cytidine triphosphate. revvity.comlumiprobe.com This spacer is critical for improving the efficiency of streptavidin or avidin binding to the labeled nucleic acid. lumiprobe.com When a biotinylated nucleotide is incorporated into an RNA polymer, the biotin moiety can be sterically hindered by the bulky nucleic acid structure, impeding its access to the deep binding pocket of streptavidin.

The extended, flexible linker arm of this compound positions the biotin molecule away from the RNA backbone, thereby reducing steric hindrance and enhancing its accessibility. This improved accessibility leads to more efficient and reliable detection in various applications, including in situ hybridization and microarray analysis. revvity.com The length of the linker is a key design feature that directly impacts the sensitivity of detection assays by ensuring that the high-affinity biotin-streptavidin interaction is not compromised by the molecular context of the label.

| Feature | Short Linker Arm | Long Linker Arm (e.g., 11-atom) |

|---|---|---|

| Steric Hindrance | High potential for hindrance from the nucleic acid backbone. | Minimized steric hindrance. |

| Biotin Accessibility | Potentially restricted access to the streptavidin binding pocket. | Enhanced accessibility for streptavidin binding. |

| Binding Efficiency | May be reduced, leading to lower signal intensity. | Improved, resulting in more robust and sensitive detection. lumiprobe.com |

| Assay Sensitivity | Lower | Higher |

Development and Refinement of Biotin-Labeled RNA Detection Assays

This compound is a versatile tool for enzymatically incorporating biotin into RNA probes through in vitro transcription. revvity.com These biotin-labeled probes are central to a variety of sensitive molecular detection assays. revvity.com Detection is typically achieved using streptavidin conjugates, which can be linked to fluorophores or enzymes to generate a measurable signal. revvity.combio-rad-antibodies.com

A primary application for this compound labeled RNA is in fluorescence-based detection techniques such as fluorescence in situ hybridization (FISH). vectorlabs.com In these methods, the biotinylated RNA probe first hybridizes to its target sequence within a cell or tissue. The bound probe is then detected by applying a streptavidin molecule conjugated to a fluorescent dye (fluorophore). vectorlabs.comthermofisher.com

A wide range of streptavidin-fluorophore conjugates is available, offering flexibility across the fluorescence spectrum. vectorlabs.com These include conjugates with classic dyes like Fluorescein and Texas Red, as well as advanced, highly photostable dyes such as the CF® and DyLight® series, and quantum dots (Qdots). vectorlabs.combiotium.com The choice of fluorophore allows for multiplexing, where multiple targets can be visualized simultaneously using different colored probes. vectorlabs.com The strong biotin-streptavidin bond ensures that the fluorescent signal is stable and localized precisely to the target molecule. bio-rad-antibodies.com

| Fluorophore Conjugate | Approx. Excitation Max (nm) | Approx. Emission Max (nm) |

|---|---|---|

| Alexa Fluor 488 | 495 | 519 |

| DyLight 488 | 493 | 518 |

| Fluorescein (FITC) | 494 | 520 |

| R-Phycoerythrin (R-PE) | 496, 546, 565 | 578 |

| DyLight 594 | 593 | 618 |

| Texas Red | 595 | 615 |

| Alexa Fluor 647 | 650 | 668 |

| Qdot® 655 | <655 | 655 |

The biotin-streptavidin system is a cornerstone of Enzyme-Linked Immunosorbent Assay (ELISA) techniques, valued for its ability to amplify signals. nih.goved.ac.uk While traditionally used for protein detection, the principles can be adapted for nucleic acid detection using probes generated with this compound. In such an assay, a capture molecule is immobilized on a microplate, which then binds the target of interest. A biotinylated RNA probe is subsequently used to detect the captured target.

The detection step involves the addition of streptavidin conjugated to an enzyme, most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). bio-techne.com This enzyme-linked streptavidin binds to the biotin tag on the RNA probe. nih.gov Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored product. bio-techne.com The intensity of the color is proportional to the amount of target present and can be quantified using a spectrophotometer, providing a sensitive, quantitative readout. nih.govantibody-creativebiolabs.com

For the detection of low-abundance targets, Tyramide Signal Amplification (TSA) offers a powerful method to dramatically increase signal intensity. biotium.comnih.gov This technique can be effectively combined with probes labeled using this compound to achieve exceptional sensitivity. stanford.edunih.gov

The TSA method is based on the catalytic activity of Horseradish Peroxidase (HRP). biotium.com In a typical workflow, a this compound labeled probe is first bound to its target. This is followed by the application of streptavidin-HRP, which binds to the biotin tag. In the key amplification step, a solution containing a labeled tyramide substrate is added. The HRP enzyme catalyzes the conversion of the tyramide into a highly reactive, short-lived radical that covalently binds to nearby tyrosine residues on proteins at the site of the probe. biotium.comnih.gov

Crucially, the tyramide itself can be labeled with a hapten like biotin. biotium.com This process results in the deposition of a large number of additional biotin molecules in the immediate vicinity of the target. These newly deposited biotins can then be detected with a second layer of streptavidin conjugated to a fluorophore or an enzyme, leading to a massive amplification of the original signal, often by 100-fold or more compared to conventional methods. biotium.comrsc.org This enhancement enables the reliable detection of targets that would otherwise be undetectable. stanford.edu

Advanced Purification Techniques Employing this compound

The incorporation of this compound into nucleic acids provides a powerful affinity handle—biotin—that enables highly specific and efficient purification. The strong and stable interaction between biotin and streptavidin (Ka ≈ 1015 M-1) forms the basis for advanced purification strategies designed to isolate target nucleic acids with high purity. neb.com These techniques are critical for downstream applications where the removal of contaminants such as unincorporated nucleotides, enzymes, and other reaction components is essential.

Optimization of Streptavidin-Coated Bead-Based Nucleic Acid Capture

Streptavidin-coated magnetic beads are a versatile tool for the rapid and efficient capture of biotinylated molecules, including RNA and DNA probes synthesized using this compound. bio-protocol.org The optimization of this capture process is crucial for maximizing yield and purity. Key parameters for optimization include the selection of beads, buffer composition, and incubation conditions.

Detailed Research Findings:

The efficiency of nucleic acid capture is directly related to the binding capacity and size of the streptavidin beads. Different manufacturers offer beads with varying characteristics, making bead selection an important optimization step. vectorlabs.comvectorlabs.com For instance, beads with a higher binding capacity can reduce the amount of bead slurry required, which in turn can lower non-specific background binding. fishersci.com The particle size also plays a role; smaller, 1 µm beads offer a larger surface area-to-volume ratio, while larger 2.8 µm beads may be better suited for high-throughput automated processes. vectorlabs.com

Binding and wash buffers must be carefully optimized to ensure specific binding of the this compound-labeled nucleic acid while minimizing the adherence of non-biotinylated contaminants. A typical binding buffer for nucleic acids includes a salt, such as sodium chloride (NaCl), at a concentration of 0.5 M to 1 M to facilitate binding. neb.com The inclusion of a non-ionic detergent like Tween-20 and a blocking agent such as Bovine Serum Albumin (BSA) can further reduce non-specific interactions. neb.com

Procedural optimization involves ensuring the beads are fully resuspended during incubation to maximize the opportunity for binding. vectorlabs.com It is also critical to remove any excess, unincorporated biotin from the labeling reaction before adding the sample to the beads, as free biotin will compete for binding sites on the streptavidin and reduce the capture efficiency of the target nucleic acid. elabscience.com

| Bead Type/Supplier | Particle Size (µm) | Binding Capacity (Biotinylated Oligonucleotides) |

|---|---|---|

| Streptavidin Magnetic Beads (NEB) | 1 | >500 pmol/mg |

| Hydrophilic Streptavidin Magnetic Beads (NEB) | Not Specified | ~400 pmol/mg |

| MagnaLINK® Streptavidin Beads (Vector Labs) | 2.8 | >2.5 nmol/mg |

| NanoLINK® Streptavidin Beads (Vector Labs) | 1.0 | Not Specified (>14 nmol/mg free biotin) |

| Streptavidin Magnetic beads (Elabscience) | 3 | ≥400 pmol/mg |

High-Resolution Affinity Chromatography for Biotinylated RNA Isolation

Following in vitro transcription reactions to generate this compound-labeled RNA, high-resolution purification is required to isolate the full-length, biotinylated transcripts from reaction components like template DNA, unincorporated nucleotides, enzymes, and salts. neb.compromega.ca Affinity chromatography, utilizing the streptavidin-biotin interaction, provides a method for achieving the high degree of purity necessary for sensitive downstream applications. nih.gov This can be performed using pre-packed columns or spin columns containing a streptavidin-conjugated solid support, such as Sepharose or agarose.

Detailed Research Findings:

The principle of high-resolution affinity chromatography involves the selective retention of biotinylated RNA on a streptavidin matrix while contaminants are washed away. The process is typically divided into four main stages: equilibration, sample loading, washing, and elution.

Equilibration: The column is first washed with a binding buffer to prepare the streptavidin matrix and ensure conditions are optimal for the specific binding of the biotinylated RNA.

Sample Loading: The crude transcription reaction mixture is applied to the column. For optimal results and maximum binding, a slow flow rate is recommended during sample application, allowing sufficient time for the interaction between the biotin tag on the RNA and the immobilized streptavidin.

Washing: The column is washed extensively with a binding or wash buffer to remove all non-bound molecules. This step is critical for achieving high purity, as it eliminates enzymes, salts, and unincorporated nucleotides, including excess this compound. The wash can be monitored by UV absorbance (A280) until the reading returns to baseline, indicating all non-bound material has been removed.

Elution: Because the biotin-streptavidin bond is one of the strongest non-covalent interactions known, elution requires stringent, denaturing conditions to release the captured RNA. While this effectively recovers the RNA, it often denatures the streptavidin, meaning the column cannot be reused. elabscience.com

Spin-column formats based on silica (B1680970) membranes are also widely used for purifying in vitro transcribed RNA. promega.ca These systems efficiently remove proteins, salts, and free nucleotides, yielding high-quality RNA suitable for subsequent applications. neb.com

| Chromatography Stage | Primary Objective |

|---|---|

| Equilibration | Prepare the streptavidin-conjugated matrix with a binding buffer to create optimal conditions for specific RNA capture. |

| Sample Loading | Apply the crude biotinylated RNA sample to the column, allowing the biotin tag to bind specifically to the immobilized streptavidin. |

| Wash | Remove all non-bound contaminants, such as unincorporated nucleotides, enzymes, template DNA, and salts, using a wash buffer. |

| Elution | Release the purified biotinylated RNA from the matrix, typically using harsh, denaturing conditions to break the strong biotin-streptavidin bond. |

Methodological Advancements and Research Applications of Bio 11 Ctp

Innovations in In Vitro Transcription Protocols Using Bio-11-CTP

This compound is a key component in synthesizing biotin-labeled RNA probes through in vitro transcription (IVT). This process involves the enzymatic incorporation of this compound into a growing RNA strand by specific RNA polymerases, using a DNA template. smolecule.commybiosource.com Protocols for IVT with modified nucleotides like this compound involve optimizing the reaction conditions, including the concentrations of the four nucleotide triphosphates (ATP, UTP, GTP, and CTP, with this compound substituting for a portion of the CTP), the amount of DNA template, and the concentration of the RNA polymerase. nih.govjenabioscience.comthermofisher.com

Researchers have explored varying the ratio of modified nucleotide (this compound) to its unlabeled counterpart (CTP) to achieve an optimal balance between efficient transcription and sufficient labeling density for detection. thermofisher.com Ratios of modified to unlabeled nucleotide ranging from 1:1 to 1:3 have been found to work well in many cases. thermofisher.com For instance, one protocol suggests using 0.2 mM Biotin-14-CTP (a similar biotinylated CTP) and 0.3 mM CTP in a transcription reaction. thermofisher.com Another kit optimized for Desthiobiotin-11-CTP (a related analog) suggests a 35% substitution rate for optimal balance. jenabioscience.com The use of this compound in IVT allows for the robust synthesis of microgram quantities of labeled RNA transcripts from relatively small amounts of starting material. thermofisher.com The biotin (B1667282) label incorporated during transcription also facilitates downstream signal amplification techniques, such as Tyramide Signal Amplification (TSA), which can significantly increase detection sensitivity. smolecule.comakoyabio.com

Enhanced Gene Expression Profiling Strategies

This compound plays a role in enhanced gene expression profiling by enabling the creation of labeled probes used in various hybridization-based detection methods. smolecule.com

Refinements in Microarray Hybridization Techniques with this compound

Biotin-labeled RNA probes synthesized using this compound are widely applied in microarray analysis for high-throughput gene expression profiling. smolecule.comrevvity.com In this application, labeled RNA targets are hybridized to arrays containing thousands of immobilized DNA probes, each corresponding to a specific gene. microbenotes.com Biotin is a preferred label for many commercial microarray platforms due to the highly specific and efficient binding of streptavidin conjugates (often coupled with fluorescent dyes like phycoerythrin or Cy™ dyes) to the biotinylated RNA-probe hybrids. thermofisher.com This interaction forms the basis of the sensitive fluorescence detection used to quantify gene expression levels. thermofisher.com Protocols like the Eberwine Method, which involves linear RNA amplification via IVT, commonly utilize biotinylated nucleotides such as this compound for preparing the labeled RNA targets required for microarray hybridization. thermofisher.com Optimizations in the IVT reaction incorporating biotin have been shown to increase the sensitivity of microarray transcript detection, potentially reducing the amount of input RNA needed for analysis. thermofisher.com

Application in Quantitative RNA Detection Assays

This compound is also valuable in various quantitative RNA detection assays that rely on hybridization. smolecule.com Biotinylated RNA probes generated with this compound can be used in techniques such as ribonuclease protection assays (RPAs), Northern blots, and dot blots. mybiosource.comjenabioscience.comthermofisher.com In RPAs, a labeled RNA probe is hybridized to target RNA, followed by digestion of single-stranded regions by RNases. The protected, double-stranded RNA fragments are then detected, allowing for quantification of specific RNA species. The biotin label facilitates the detection of these protected fragments. A homogeneous method combining RNase protection and scintillation proximity assay technologies has utilized this compound for quantitative mRNA level determination. jenabioscience.com While not directly using this compound itself for quantification, methodologies like real-time fluorogenic IVT assays that quantify canonical ribonucleotides such as CTP highlight the broader context of nucleotide quantification relevant to understanding the substrates used in labeling reactions. oup.com With optimized protocols and detection systems, non-isotopic detection using biotinylated probes can achieve sensitivity comparable to methods employing radioactive labels. thermofisher.com

High-Resolution In Situ Hybridization (ISH) with this compound Labeled Probes

High-resolution in situ hybridization (ISH) is a powerful technique for visualizing the spatial localization and expression patterns of specific RNA molecules within cells and tissues. This compound is frequently used to create the biotin-labeled RNA probes necessary for ISH applications. smolecule.comrevvity.com These probes hybridize to complementary mRNA sequences within fixed tissue sections. Following hybridization, the biotin label on the probe is detected using streptavidin conjugates, which can be linked to enzymes (for colorimetric detection) or fluorophores (for fluorescent detection). smolecule.comrevvity.com

Microscopic Analysis of RNA Localization and Expression Patterns

The use of this compound labeled probes in ISH allows for the microscopic visualization of where specific RNA molecules are located within a cell or tissue and provides insights into their expression levels in different cell types or regions. smolecule.com The biotin label facilitates the tracking and isolation of RNA molecules, which is fundamental to studying gene expression patterns and RNA localization. smolecule.com Microscopic analysis, often using brightfield or fluorescence microscopy depending on the detection method, is used to observe the signal generated by the labeled probes, revealing the distribution of the target RNA. akoyabio.comucl.ac.uk This preservation of the native spatial context of RNA within cells and tissues is a significant advantage of image-based techniques like ISH. pnas.org

Development of Multiplexed ISH Assays

While the direct development of multiplexed ISH assays solely based on different concentrations or modifications of this compound is not a primary application described in the search results, this compound labeled probes can be integrated into multiplexed strategies. Multiplex ISH aims to detect multiple RNA targets simultaneously within the same sample. nih.gov Techniques like TSA, which can be used with biotinylated probes, are suitable for multiplexed ISH in combination with other labeling or detection methods. akoyabio.com Furthermore, the broader field of spatial biology is actively developing methods to combine mRNA ISH with other multiplexed detection techniques, such as multiplexed immunohistochemistry (IHC), to gain a more comprehensive understanding of cellular and tissue biology. thermofisher.com Although these combined approaches may use various labeling strategies, the ability to generate highly detectable biotinylated probes with this compound makes them compatible with such multiplexing efforts, potentially in combination with probes labeled with different haptens or fluorophores. thermofisher.com

Integration of this compound into RNA Sequencing Workflows

The incorporation of this compound into nascent RNA transcripts is a key element in several advanced RNA sequencing methodologies designed to precisely map the locations of active RNA polymerases across the genome. Techniques such as Precision Nuclear Run-On sequencing (PRO-seq) and Global Run-On sequencing (GRO-seq) utilize biotinylated nucleotides, including this compound, during a brief in vitro run-on step with isolated nuclei. nih.gov

In these workflows, transcriptionally engaged RNA polymerases incorporate one or a limited number of biotin-labeled nucleotide triphosphates into the 3' end of the elongating RNA chains. nih.gov The resulting biotin-labeled nascent RNA can then be selectively captured, typically using streptavidin-coated beads. nih.gov Following capture, sequencing library preparation and subsequent high-throughput sequencing are performed. Sequencing from the 3' end of the nascent transcripts allows for the precise determination of the last incorporated nucleotide, thereby identifying the exact genomic position of the active RNA polymerase at the moment of the run-on. nih.gov This provides high-resolution information about transcription start sites (TSSs) and the density of RNA polymerases along genes, offering insights into transcriptional regulation. nih.gov

This compound's role is crucial in enabling the isolation of these newly synthesized transcripts, which represent the actively transcribed regions of the genome. The efficiency of biotinylation and subsequent capture directly impacts the sensitivity and resolution of these run-on sequencing techniques.

Furthermore, modified nucleotides, including biotinylated ones, are relevant in the context of emerging direct RNA sequencing technologies, such as those based on Nanopore sequencing. oup.com While standard RNA sequencing often involves converting RNA to cDNA, direct RNA sequencing analyzes the RNA molecule itself, offering the potential to detect nucleotide modifications. oup.com The presence and identification of modified nucleotides, like biotinylated cytidine (B196190) incorporated via this compound, are important considerations for the development and refinement of base-calling algorithms used in these direct sequencing methods. oup.com Although current direct RNA sequencing technologies may have limitations in comprehensively identifying all modifications, research utilizing modified nucleotides like this compound contributes to understanding the challenges and advancing the capabilities in this field. oup.com

Exploration of this compound in RNA Structure-Function Relationship Studies

The ability of this compound to facilitate the production of biotin-labeled RNA has significant implications for studying RNA structure-function relationships, primarily by enabling the detection, localization, and isolation of specific RNA molecules. RNA molecules fold into complex three-dimensional structures that are essential for their diverse functions within the cell. rlacollege.edu.invedantu.com Understanding where and when specific RNA molecules are present can provide crucial clues about their roles and how their structure relates to their activity.

Biotin-labeled RNA synthesized using this compound can be readily detected through its interaction with streptavidin conjugates, which can be coupled to fluorescent dyes, enzymes, or solid supports. smolecule.comrevvity.com This detection capability is exploited in techniques such as in situ hybridization, where biotinylated RNA probes are used to visualize the location of complementary RNA sequences within cells or tissues. smolecule.comrevvity.com By revealing the cellular or subcellular localization of an RNA, researchers can infer potential interactions with other molecules or organelles, providing insights into its functional context. For instance, the presence of a specific RNA in ribosomes suggests a role in translation (as rRNA or mRNA), while nuclear localization might indicate a function in transcription or RNA processing. vedantu.comsavemyexams.com

Moreover, the biotin tag allows for the purification of specific RNA molecules or complexes. Biotinylated RNA can be captured using streptavidin-coated beads, enabling the isolation of the labeled RNA away from other cellular components. smolecule.com This purification step is invaluable for downstream analyses aimed at determining the RNA's sequence, identifying interacting proteins or nucleic acids, or studying its structural properties in isolation. While this compound itself does not directly probe RNA structure, its use in generating labeled RNA facilitates the application of various biochemical and biophysical methods that do investigate structure and interactions.

Techniques like microarray analysis also benefit from the use of biotin-labeled RNA probes generated with this compound. smolecule.comrevvity.com Microarrays allow for the high-throughput analysis of gene expression levels by hybridizing labeled RNA samples to arrays containing thousands of different gene sequences. smolecule.comrevvity.com The intensity of the signal from the biotin label, detected via a streptavidin conjugate, correlates with the abundance of the corresponding RNA in the sample. smolecule.com Although primarily a tool for studying gene expression patterns, the differential expression or presence of an RNA molecule in specific conditions or cellular compartments can provide indirect evidence regarding its function and, by extension, how its structure might be adapted for that role.

Comparative Analyses and Derivatization Research of Biotinylated Nucleotides

Comparative Efficiency and Specificity of Bio-11-CTP Versus Biotin-16-UTP in RNA Labeling

Biotin-labeled ribonucleotides are commonly incorporated into RNA probes via in vitro transcription using bacteriophage RNA polymerases like T7, SP6, and T3. This compound is a cytidine (B196190) triphosphate analog modified with biotin (B1667282) via an 11-atom linker, designed for enzymatic incorporation into RNA. revvity.com Similarly, Biotin-16-UTP is a uridine (B1682114) triphosphate analog, featuring a longer 16-atom linker, also used for RNA labeling during in vitro transcription. sigmaaldrich.comjenabioscience.comgenetargetsolutions.com.ausigmaaldrich.comsigmaaldrich.com

The efficiency and specificity of incorporation of biotinylated nucleotides by RNA polymerases can be influenced by several factors, including the structure of the base analog, the length and chemistry of the linker arm, and the specific RNA polymerase used. jenabioscience.cominterchim.fr The linker arm serves to spatially separate the bulky biotin molecule from the nucleotide base, aiming to minimize steric hindrance during enzymatic incorporation and improve the accessibility of the biotin tag for subsequent detection by streptavidin or avidin (B1170675) conjugates. jenabioscience.cominterchim.frlumiprobe.com

Research has explored the impact of linker length on labeling efficiency. Generally, shorter linkers may facilitate more efficient incorporation by polymerases, while longer linkers can enhance the accessibility of the biotin for detection. jenabioscience.cominterchim.fr This suggests a balance must be achieved for optimal labeling and detection.

However, both this compound and Biotin-16-UTP have been successfully employed in RNA labeling for various applications, including gene expression analysis. revvity.comresearchgate.net The choice between them, or their combined use, may depend on the specific requirements of the experiment, the characteristics of the RNA polymerase, and the desired labeling density and detection sensitivity.

| Biotinylated Nucleotide | Base | Linker Length (Atoms) | Primary Nucleic Acid Target | Common Applications (Labeling) |

| This compound | Cytosine | 11 | RNA | In vitro transcription |

| Biotin-16-UTP | Uracil | 16 | RNA | In vitro transcription |

| Biotin-11-dUTP | Uracil | 11 | DNA | PCR, Nick Translation, 3'-End Labeling, Reverse Transcription |

Interplay and Complementary Use of Biotin-11-CTP with Biotin-11-dUTP

This compound and Biotin-11-dUTP are distinct biotinylated nucleotides utilized for labeling different types of nucleic acids, RNA and DNA, respectively. Both compounds feature an 11-atom linker connecting the biotin moiety to the nucleotide base, positioned at the C5 position of the pyrimidine (B1678525) ring. revvity.cominterchim.frlumiprobe.com

This compound is a ribonucleotide analog and serves as a substrate for RNA polymerases, enabling the incorporation of biotin into RNA transcripts during in vitro transcription reactions. revvity.com This is particularly useful for generating labeled RNA probes for techniques such as Northern blotting, in situ hybridization, and microarray analysis. revvity.comsigmaaldrich.comsigmaaldrich.com

In contrast, Biotin-11-dUTP is a deoxyribonucleotide analog, used as a substrate for DNA polymerases and reverse transcriptases. interchim.frtocris.comjenabioscience.combiotium.comthermofisher.com It is incorporated into DNA during various enzymatic processes, including PCR, nick translation, random priming, primer extension, and 3'-end labeling. interchim.frtocris.comjenabioscience.combiotium.comthermofisher.com Biotin-labeled DNA probes generated using Biotin-11-dUTP are widely used in applications like Southern blotting, FISH, and techniques for detecting apoptosis (e.g., TUNEL assay). interchim.frlumiprobe.comtocris.comjenabioscience.combiotium.com

The interplay and complementary use of this compound and Biotin-11-dUTP arise in molecular biology workflows that involve the analysis or manipulation of both RNA and DNA. For instance, one might use Biotin-11-dUTP to label cDNA synthesized from RNA templates, or use this compound to generate RNA probes for detecting specific DNA sequences. Their complementary nature lies in providing biotin labeling capabilities for the two fundamental types of nucleic acids, allowing for integrated experimental designs in studies involving both transcription and genomic DNA analysis.

Research into Novel Linker Chemistries for Biotinylated Cytidine Analogs

Research into biotinylated nucleotides, including cytidine analogs like this compound, involves exploring different linker chemistries to optimize their properties for enzymatic incorporation and detection. The linker's design is crucial as it influences the spatial separation between the biotin and the nucleotide, impacting how well polymerases can utilize the analog as a substrate and how effectively streptavidin or other detection molecules can bind to the incorporated biotin. jenabioscience.cominterchim.frthermofisher.com

While this compound utilizes an 11-atom linker attached to the C5 position of the cytidine base revvity.com, research continues to investigate alternative linker lengths, compositions, and attachment points to potentially improve labeling efficiency, reduce interference with enzymatic reactions, or introduce additional functionalities. The goal is often to strike an optimal balance between efficient enzymatic incorporation and robust detection of the biotin label. jenabioscience.com

Studies on linker chemistries for biotinylated nucleotides in general have explored various aspects, including the use of different atom chains and the incorporation of cleavable sites within the linker. thermofisher.comtum.de Cleavable linkers, for example, allow for the release of the labeled nucleic acid from streptavidin conjugates under mild conditions, which can be advantageous in certain purification or analysis workflows. thermofisher.comtum.de

Although specific detailed research focused exclusively on novel linker chemistries for biotinylated cytidine analogs beyond the established linkers (like the 11-atom linker in this compound) is not extensively highlighted in the provided search results, the general principles and ongoing research in designing linkers for biotinylated nucleotides are applicable. The field continuously seeks improved methods for site-specific labeling and better control over the labeling density and its impact on downstream applications.

Strategies for Dual or Multi-Labeling Approaches in Molecular Biology

Dual or multi-labeling strategies in molecular biology involve simultaneously or sequentially labeling biomolecules with different tags to enable multiplexed detection or analysis. Biotinylated nucleotides, including this compound for RNA labeling, are frequently integrated into such strategies.

One common approach involves using biotin for affinity capture or detection alongside other labels, such as fluorescent dyes or haptens like digoxigenin. For instance, RNA probes labeled with this compound can be detected using streptavidin conjugated to a fluorescent dye or an enzyme that produces a detectable signal. revvity.comsigmaaldrich.com Simultaneously, another target molecule in the same experiment could be labeled with a different tag, allowing for the detection and analysis of multiple targets within a single sample.

While the search results mention that in some microarray contexts, the signal from biotin-CTP was minimal compared to biotin-UTP in dual labeling thermofisher.com, this highlights the consideration needed when combining different labeled nucleotides. The efficiency of incorporation and the performance of each label must be evaluated for the specific application.

Another strategy involves the use of aminoallyl-modified nucleotides. These nucleotides, such as aminoallyl-UTP or aminoallyl-CTP, can be enzymatically incorporated into nucleic acids. The reactive amino group on the linker then provides a handle for chemical conjugation with various activated tags, including biotin, fluorescent dyes, or other haptens. interchim.fr This two-step labeling method offers flexibility in choosing the desired label and can be more cost-effective than using pre-labeled nucleotides for every application. interchim.fr This approach allows for the creation of custom-labeled probes and facilitates multi-labeling by conjugating different tags to different aliquots of the aminoallyl-modified nucleic acid.

Furthermore, the complementary use of biotinylated DNA and RNA probes, labeled with compounds like Biotin-11-dUTP and this compound respectively, in techniques involving both DNA and RNA analysis represents a form of multi-analyte approach within a broader experimental context. researchgate.net

Research also explores novel chemical cross-linking agents that can be biotinylated to allow for the enrichment of cross-linked nucleic acids or protein-nucleic acid complexes, which can be combined with other labeling or detection methods. acs.org While not always directly involving enzymatic incorporation of biotinylated nucleotides, these approaches contribute to the broader landscape of multi-labeling strategies in molecular biology.

The development of dual or multi-labeling strategies is driven by the need for increased throughput, the ability to study interactions between multiple molecules, and the desire for more sophisticated detection methods in various molecular biology applications.

Analytical Methodologies for Research Grade Bio 11 Ctp Characterization

Advanced Chromatographic Techniques for Purity Assessment

Chromatographic techniques are fundamental in determining the purity of Bio-11-CTP, separating the compound from impurities based on differential interactions with a stationary phase.

High-Performance Liquid Chromatography (HPLC) for Compound Integrity

HPLC separates compounds based on their physicochemical properties, such as hydrophobicity, charge, or size, depending on the stationary phase and mobile phase used thermofisher.com. Reversed-phase HPLC is a powerful and widely-used technique for separating biomolecules, including nucleotides thermofisher.com. By optimizing the chromatographic conditions, including the choice of column, mobile phase composition, flow rate, and detection wavelength (often at 294 nm for this compound due to the cytidine (B196190) base) jenabioscience.com, researchers can achieve high resolution separation to identify and quantify even minor impurities. The resulting chromatogram provides a profile of the sample, with the area under the peak corresponding to this compound indicating its relative abundance and thus purity oup.com.

HPLC-Mass Spectrometry (MS) for Detailed Structural Verification

Combining HPLC with Mass Spectrometry (HPLC-MS) provides a powerful analytical approach for both separating components and obtaining detailed structural information biotrial.com. HPLC-MS is invaluable for verifying the structure of this compound and identifying any co-eluting impurities that may not be fully resolved by HPLC alone wikipedia.orgcreative-biostructure.com.

In HPLC-MS, the HPLC component separates the mixture, and the eluent is then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, providing a unique mass fingerprint for this compound and any impurities biotrial.com. This allows for confirmation of the molecular weight of the intact this compound molecule and provides fragmentation patterns that can be used to elucidate or confirm its chemical structure, including the presence and correct attachment of the biotin (B1667282) moiety, the eleven-atom spacer, and the cytidine triphosphate structure smolecule.comsigmaaldrich.com. LC-MS/MS, a more advanced form, offers enhanced sensitivity and selectivity, enabling accurate quantification and identification of analytes in complex samples biotrial.comkcasbio.com.

Spectroscopic Methods for Molecular Conformation and Quantity

Spectroscopic methods provide complementary information regarding the molecular structure, conformation, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linker and Nucleotide Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of atoms within a molecule researchgate.net. For this compound, NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for confirming the structure of both the nucleotide portion and the biotin linker arm smolecule.comwikipedia.org.

NMR spectra yield characteristic signals (peaks) corresponding to different atoms within the molecule, influenced by their chemical environment creative-biostructure.com. Analysis of the chemical shifts, splitting patterns, and integration of these peaks allows researchers to confirm the connectivity of atoms and verify the presence and structure of the cytidine base, the ribose sugar, the triphosphate group, the eleven-atom spacer, and the biotin moiety smolecule.comsigmaaldrich.com. This technique can provide insights into the molecular conformation and identify potential structural isomers or degradation products. While standard CTP can be analyzed by ¹H NMR hmdb.ca, the modified this compound requires careful interpretation to assign signals corresponding to the added biotin and linker smolecule.com.

Functional Activity Assays for Batch Validation in Research Contexts

Beyond structural and purity analysis, validating the functional activity of this compound is essential for its intended use in research applications.

Functional activity assays confirm that this compound can be correctly utilized by enzymes or participate in the biological processes for which it is designed. A primary application of this compound is its enzymatic incorporation into RNA during in vitro transcription reactions catalyzed by specific RNA polymerases like T3, T7, and SP6 smolecule.comsigmaaldrich.comapexbt.com. Functional assays typically involve using this compound as a substrate in a controlled in vitro transcription reaction. The resulting RNA is then analyzed to confirm the incorporation of the biotin label.

Future Research Directions and Emerging Paradigms for Bio 11 Ctp

Potential of Bio-11-CTP in Single-Molecule Fluorescence Spectroscopy and Imaging Studies

Single-molecule fluorescence spectroscopy and imaging techniques offer unparalleled resolution, allowing researchers to observe the behavior of individual molecules in real-time spie.orgmicroscopyu.comresearchgate.net. These methods are powerful for studying molecular dynamics, conformational changes, and interactions that are often obscured in ensemble measurements spie.orgmicroscopyu.comresearchgate.net. The incorporation of fluorescent probes into biomolecules is central to these techniques spie.org.

This compound, while itself biotinylated rather than fluorescent, holds potential in this area through its interaction with fluorescently labeled streptavidin or avidin (B1170675) conjugates. Future research could explore the use of this compound-labeled RNA in conjunction with highly sensitive single-molecule fluorescence techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy or single-molecule FRET (smFRET) microscopyu.combmbreports.org. By incorporating this compound into specific RNA molecules, researchers could potentially track the localization, movement, and interactions of these RNAs at the single-molecule level after binding with a fluorescent streptavidin conjugate. This could provide insights into RNA processing, transport, and function within living cells or in reconstituted systems. The 11-atom linker arm may play a crucial role in minimizing steric hindrance between the RNA and the detection conjugate, potentially improving the signal-to-noise ratio in single-molecule experiments lumiprobe.com.

Application in Nanotechnology and Biosensor Development

Nanotechnology has revolutionized the development of highly sensitive and specific biosensors for detecting various biomolecules nih.govmdpi.comnih.gov. Biosensors typically consist of a biological recognition element and a transducer that converts a biological interaction into a measurable signal nih.govmdpi.comnih.gov.

This compound's ability to be incorporated into RNA probes and its strong affinity for streptavidin make it a compelling candidate for integration into nanotechnology-based biosensor platforms. Future research could focus on developing novel biosensors that utilize this compound labeled RNA as the recognition element. For instance, RNA probes containing incorporated this compound could be immobilized onto nanostructured surfaces (e.g., gold nanoparticles, carbon nanotubes) functionalized with streptavidin mdpi.comnih.gov. The binding of a target molecule to the RNA probe could then be detected through various transduction mechanisms, such as electrochemical, optical (e.g., Surface Plasmon Resonance), or mass-based methods nih.govmdpi.comnih.govbionavis.com. The high sensitivity offered by nanomaterials, combined with the specificity of RNA probes and the robust biotin-streptavidin interaction, could lead to the development of highly efficient biosensors for detecting specific RNA sequences or molecules that interact with them.

Theoretical and Computational Modeling of this compound Interactions with Biological Systems

Computational modeling plays an increasingly vital role in understanding complex biological systems and predicting the behavior of molecules within them nih.govpsu.eduphysiology.orgunl.edu. Theoretical approaches can provide insights into molecular interactions, dynamics, and the impact of modifications like biotinylation on the structure and function of biomolecules nih.govphysiology.orgunl.edu.

Future research could involve theoretical and computational modeling studies focused on this compound. This could include simulating the incorporation of this compound into RNA by RNA polymerases, analyzing the conformational effects of the biotin (B1667282) label and linker on RNA structure and flexibility, and modeling the interaction between biotinylated RNA and streptavidin conjugates nih.govphysiology.orgunl.edu. Such studies could help optimize the design of experiments utilizing this compound, predict potential off-target interactions, and provide a deeper understanding of how the biotin modification influences the behavior of labeled RNA in various biological contexts. Furthermore, computational modeling could assist in designing next-generation biotinylated nucleotides with improved properties.

Development of Next-Generation Biotinylated Probes with Enhanced Properties

This compound represents a generation of biotinylated nucleotides used for RNA labeling revvity.comapexbt.com. However, ongoing research in chemical biology and probe development aims to create molecules with enhanced properties, such as improved enzymatic incorporation efficiency, increased signal intensity, reduced background, or orthogonality for multi-labeling applications biotium.com.

Future research could build upon the design principles of this compound to develop next-generation biotinylated cytidine (B196190) triphosphate analogs. This might involve exploring different linker lengths and chemistries to optimize enzymatic incorporation and minimize interference with RNA function or downstream applications. Additionally, researchers could investigate incorporating cleavable linkers or incorporating modified biotin analogs with altered binding affinities to expand the utility of biotinylated probes in more complex experimental setups. The goal would be to create a suite of biotinylated CTP analogs tailored for specific research needs, potentially enabling more sophisticated RNA labeling and detection strategies.

Exploration of this compound in Non-Canonical RNA Metabolism Research

Beyond the well-established roles of canonical RNA molecules, there is growing interest in the diverse world of non-canonical RNAs and their unique metabolic pathways and functions researchgate.netroyalsocietypublishing.orgdiva-portal.orgnih.gov. Non-canonical RNA modifications and structures are increasingly recognized for their roles in regulating gene expression and cellular processes researchgate.netroyalsocietypublishing.orgnih.gov.

This compound could serve as a valuable tool in the exploration of non-canonical RNA metabolism. Future research could investigate whether this compound can be incorporated into specific types of non-canonical RNAs, either enzymatically or through novel labeling strategies. Its incorporation could then be used to isolate, identify, and study the proteins or other molecules that interact with these non-canonical RNAs researchgate.netroyalsocietypublishing.orgnih.gov. This could provide insights into the synthesis, processing, modification, and function of these less-understood RNA species, potentially uncovering new regulatory mechanisms and biological pathways. The ability to specifically label and track non-canonical RNAs using this compound could significantly advance this emerging field.

Q & A

Q. What is the role of Bio-11-CTP in molecular biology experiments, and how is it integrated into gene expression protocols?

this compound (biotin-11-cytidine triphosphate) is a modified nucleotide used to generate biotinylated cRNA during in vitro transcription, enabling hybridization in microarray analyses. For example, in gene expression profiling, this compound is combined with Bio-16-UTP and a T7 promoter-containing template to produce labeled cRNA, which is then hybridized to oligonucleotide arrays (e.g., Affymetrix Hu6800). This labeling allows for precise detection of transcript levels . Key methodological steps include:

- Using a validated in vitro transcription kit (e.g., Ambion Megascript).

- Incorporating control oligonucleotides and spikes to validate hybridization efficiency.

- Adhering to standardized protocols for washing, staining, and scanning arrays (e.g., Affymetrix fluidics protocols).

Q. How can researchers optimize this compound labeling efficiency to ensure reliable microarray data?

Labeling efficiency depends on:

- Template quality : Ensure cDNA synthesis yields double-stranded DNA with intact T7 promoter sequences.

- Reagent ratios : Follow manufacturer guidelines for this compound and Bio-16-UTP concentrations to avoid over- or under-labeling.

- Internal controls : Include housekeeping genes and pre-test arrays to validate labeling consistency . Post-hybridization validation via RT-PCR is recommended to confirm microarray results .

Advanced Research Questions

Q. How should researchers address variability in microarray data when using this compound-based labeling?

Variability can arise from technical (e.g., labeling efficiency) or biological (e.g., sample heterogeneity) factors. Mitigation strategies include:

- Technical replicates : Perform duplicate or triplicate hybridizations to assess reproducibility.

- Normalization : Use GeneChip software (e.g., version 3.1) to normalize data against internal controls and spikes .

- Cross-platform validation : Compare results with orthogonal methods like RNA-seq to identify platform-specific biases.

- Data transparency : Report raw and normalized data in supplementary materials, adhering to MIAME (Minimum Information About a Microarray Experiment) standards .

Q. What methodological considerations are critical when integrating this compound-based labeling with modern transcriptomic techniques (e.g., single-cell RNA sequencing)?

Key challenges include:

- Compatibility : this compound’s biotin moiety may interfere with reverse transcription in droplet-based scRNA-seq. Validate protocols using spike-in controls.

- Sensitivity : Microarray-based methods may lack the resolution of scRNA-seq. Use this compound labeling for bulk analysis and cross-validate with sequencing for high-resolution data.

- Ethical reporting : Disclose limitations in detecting low-abundance transcripts and potential amplification biases in the "Discussion" section .

Methodological and Analytical Questions

Q. How can researchers resolve contradictions between microarray results (using this compound) and qPCR/RT-PCR validation?

Discrepancies often stem from:

- Probe specificity : Microarray probes may cross-react with homologous sequences. Re-annotate probe sets using updated genomic databases.

- Dynamic range : qPCR has a higher sensitivity for low-abundance transcripts. Use statistical tools (e.g., Bland-Altman plots) to assess agreement between techniques.

- Sample degradation : Ensure RNA integrity (RIN > 8) before labeling and validation .

Q. What are the best practices for documenting this compound usage in publications to ensure reproducibility?

Follow these guidelines:

- Materials and Methods : Specify the kit (manufacturer, catalog number), this compound concentration, and hybridization conditions (time, temperature, rotation speed) .

- Data availability : Deposit raw microarray data in public repositories (e.g., GEO, ArrayExpress) with accession numbers.

- Ethical compliance : Declare compliance with biohazard and biosecurity regulations if using human/animal samples .

Experimental Design and Reporting

Q. How should researchers structure a hypothesis-driven study involving this compound to align with rigorous scientific writing standards?

- Introduction : Frame the study within existing literature, emphasizing gaps in understanding transcriptomic labeling efficiency or reproducibility .

- Results : Use tables to compare labeling efficiency metrics (e.g., signal-to-noise ratios) across experimental conditions.

- Discussion : Address limitations (e.g., platform-specific biases) and propose future work, such as integrating machine learning to optimize probe design .

Q. What statistical approaches are recommended for analyzing this compound-derived microarray data?

- Preprocessing : Apply RMA (Robust Multi-array Average) for background correction and quantile normalization.

- Differential expression : Use linear models (e.g., limma package in R) with adjusted p-values (Benjamini-Hochberg correction).

- Reproducibility : Calculate intraclass correlation coefficients (ICCs) for technical replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.